molecular formula C15H11F3O3 B3164031 1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone CAS No. 887575-19-1

1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone

Cat. No. B3164031
CAS RN: 887575-19-1
M. Wt: 296.24 g/mol
InChI Key: HIOWQDWOBONDRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone” contains a trifluoromethoxy group, which is a chemical group –O– CF3 . This group can be seen as a methoxy group –O– CH3 whose hydrogen atoms are replaced by fluorine atoms .


Synthesis Analysis

The synthesis of compounds containing the trifluoromethoxy group can be achieved by nucleophilic trifluoromethoxylation of alkyl halides . This process involves the use of (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent under mild reaction conditions .


Molecular Structure Analysis

The trifluoromethoxy group is attached to the rest of the molecule by a bridging oxygen atom . The molecular formula of a similar compound, 4-(Trifluoromethoxy)phenol, is C7H5F3O2 .


Chemical Reactions Analysis

The trifluoromethoxylation reaction is one of the most important research hotspots, as the trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity . The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies .


Physical And Chemical Properties Analysis

The trifluoromethoxy group contributes to the unique physicochemical properties of the compound . For instance, 4-(Trifluoromethoxy)phenol has a density of 1.4±0.1 g/cm3, a boiling point of 187.5±0.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.3 mmHg at 25°C .

Future Directions

The trifluoromethoxy group is of significant interest in the fields of pharmaceuticals and agrochemicals . The development of new synthesis methods and the exploration of its biological properties are potential future directions .

properties

IUPAC Name

1-[4-[3-(trifluoromethoxy)phenoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-10(19)11-5-7-12(8-6-11)20-13-3-2-4-14(9-13)21-15(16,17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOWQDWOBONDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695116
Record name 1-{4-[3-(Trifluoromethoxy)phenoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone

CAS RN

887575-19-1
Record name 1-{4-[3-(Trifluoromethoxy)phenoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone
Reactant of Route 2
Reactant of Route 2
1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone
Reactant of Route 3
Reactant of Route 3
1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone
Reactant of Route 4
Reactant of Route 4
1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone
Reactant of Route 5
Reactant of Route 5
1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone
Reactant of Route 6
Reactant of Route 6
1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.